(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester (R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13527484
InChI: InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-7-6-11(9-16)17(10-4-5-10)12(18)8-15/h10-11H,4-9,15H2,1-3H3/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CN
Molecular Formula: C14H25N3O3
Molecular Weight: 283.37 g/mol

(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13527484

Molecular Formula: C14H25N3O3

Molecular Weight: 283.37 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H25N3O3
Molecular Weight 283.37 g/mol
IUPAC Name tert-butyl (3R)-3-[(2-aminoacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H25N3O3/c1-14(2,3)20-13(19)16-7-6-11(9-16)17(10-4-5-10)12(18)8-15/h10-11H,4-9,15H2,1-3H3/t11-/m1/s1
Standard InChI Key SGZRWJQXCPSGFT-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H](C1)N(C2CC2)C(=O)CN
SMILES CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CN
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)N(C2CC2)C(=O)CN

Introduction

Chemical Structure and Physicochemical Properties

Stereochemical Configuration

The (R)-enantiomer of this compound features a chiral center at the pyrrolidine ring’s third position, which governs its three-dimensional orientation and interaction with biological targets. The cyclopropyl group introduces ring strain, enhancing reactivity, while the tert-butyl ester acts as a protective group for the carboxylic acid functionality.

Functional Group Analysis

Key functional groups include:

  • Pyrrolidine ring: A five-membered saturated nitrogen heterocycle contributing to conformational rigidity.

  • Cyclopropyl-amino-acetyl side chain: A strained cyclopropane ring linked via an amide bond to a glycine-derived amino acetyl group.

  • tert-Butyl ester: A bulky ester protecting group that enhances solubility in organic solvents and stabilizes the molecule during synthesis .

PropertyValueSource
Molecular FormulaC14H25N3O3\text{C}_{14}\text{H}_{25}\text{N}_{3}\text{O}_{3}
Molar Mass283.37 g/mol
CAS Number1353995-03-5
Key Functional GroupsPyrrolidine, cyclopropane, tert-butyl ester

The compound’s pKa values remain uncharacterized experimentally, but analogous pyrrolidine derivatives exhibit basic nitrogen centers with pKa ~10–11 . The tert-butyl ester’s electron-withdrawing nature likely lowers the carboxylic acid’s acidity compared to unmodified analogs.

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis typically proceeds through sequential functionalization of a pyrrolidine precursor. A representative route involves:

  • Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives or reductive amination of diketones.

  • Introduction of the cyclopropyl-amino-acetyl group: Coupling of cyclopropylamine with bromoacetyl chloride followed by amidation.

  • tert-Butyl ester protection: Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions .

Optimization of Reaction Conditions

Critical parameters include:

  • Solvent selection: Dichloromethane or toluene for Boc protection .

  • Catalysts: Boron trifluoride diethyl etherate for cyclopropane ring formation.

  • Temperature control: Sub-zero conditions (-30°C to 20°C) to minimize side reactions during sulfonylation or acylation .

A detailed synthesis example from Ambeed demonstrates the use of methanesulfonyl chloride and triethylamine in toluene at -20°C to install the sulfonyloxy group, achieving a 92% yield.

Research Gaps and Future Directions

Unresolved Challenges

  • Stereoselective synthesis: Improved catalytic asymmetric methods are needed to enhance enantiomeric excess.

  • In vivo pharmacokinetics: No data exist on absorption, distribution, metabolism, or excretion (ADME).

Proposed Studies

  • Structure-activity relationship (SAR): Systematic modification of the cyclopropyl and acetyl groups to optimize target binding.

  • Proteomic profiling: Identification of protein targets via affinity chromatography-mass spectrometry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator